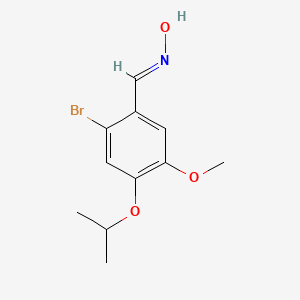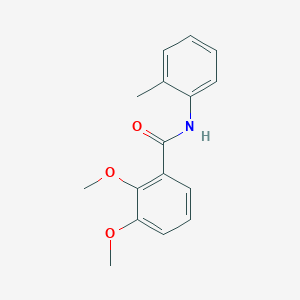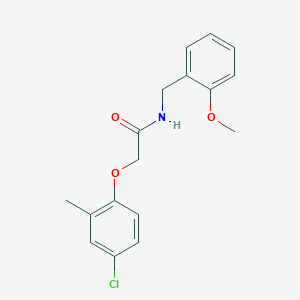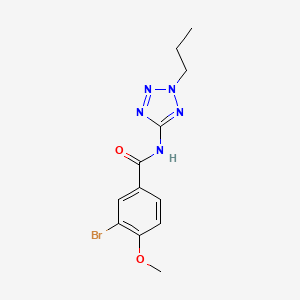
2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide, also known as CEHCT, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide is not fully understood. However, studies have suggested that it may act by inhibiting enzymes involved in the synthesis of DNA and RNA, leading to cell death. It has also been suggested that 2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide may act by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects
2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide has been reported to have various biochemical and physiological effects. In vitro studies have shown that 2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide can inhibit the growth of cancer cells, fungi, and bacteria. In vivo studies have shown that 2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide can reduce the size of tumors and increase the survival rate of animals with cancer. 2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide has also been reported to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide is its broad-spectrum activity against various pathogens. This makes it a potential candidate for the development of new drugs. However, the limitations of 2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide include its low solubility in water, which can affect its bioavailability and limit its use in vivo. 2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide can also be toxic at high doses, which can limit its use in clinical applications.
Future Directions
There are several future directions for the study of 2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide. One direction is the development of new derivatives of 2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide with improved solubility and bioavailability. Another direction is the study of the mechanism of action of 2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide, which can provide insights into its potential use in the treatment of various diseases. The use of 2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide in combination with other drugs is also an area of future research. Finally, the development of new methods for the synthesis of 2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide can improve its yield and purity, making it more accessible for research purposes.
Conclusion
In conclusion, 2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. Its synthesis method involves the reaction of cyclopentanone, ethylhydrazine, and carbon disulfide. 2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide has been studied for its potential applications in medicine, agriculture, and material science. Its mechanism of action is not fully understood, but it has been reported to possess broad-spectrum activity against various pathogens. 2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide has various biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, there are several future directions for the study of 2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide, including the development of new derivatives, the study of its mechanism of action, and the use of 2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide in combination with other drugs.
Synthesis Methods
The synthesis of 2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide involves the reaction of cyclopentanone, ethylhydrazine, and carbon disulfide. The reaction takes place in the presence of a base such as sodium hydroxide, and the product is obtained after purification using column chromatography. This method has been reported to yield 2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide in good yields and purity.
Scientific Research Applications
2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide has been reported to possess antitumor, antifungal, and antibacterial activities. It has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. In agriculture, 2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide has been reported to possess insecticidal and fungicidal properties. In material science, 2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide has been studied for its potential use as a corrosion inhibitor.
properties
IUPAC Name |
1-(cyclopentanecarbonylamino)-3-ethylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3OS/c1-2-10-9(14)12-11-8(13)7-5-3-4-6-7/h7H,2-6H2,1H3,(H,11,13)(H2,10,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEHVJBDTYUYDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)C1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentylcarbonyl)-N-ethylhydrazinecarbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5721126.png)




![1-[2-(benzylthio)benzoyl]azepane](/img/structure/B5721170.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5721177.png)


